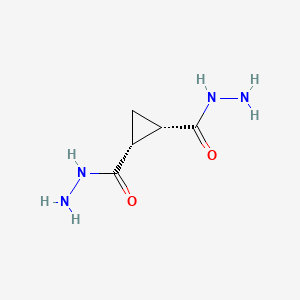

Cis-cyclopropane-1,2-dicarboxylic acid hydrazide

CAS No.:

Cat. No.: VC17261119

Molecular Formula: C5H10N4O2

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10N4O2 |

|---|---|

| Molecular Weight | 158.16 g/mol |

| IUPAC Name | (1S,2R)-cyclopropane-1,2-dicarbohydrazide |

| Standard InChI | InChI=1S/C5H10N4O2/c6-8-4(10)2-1-3(2)5(11)9-7/h2-3H,1,6-7H2,(H,8,10)(H,9,11)/t2-,3+ |

| Standard InChI Key | SCWLBXZTXMYTLF-WSOKHJQSSA-N |

| Isomeric SMILES | C1[C@H]([C@H]1C(=O)NN)C(=O)NN |

| Canonical SMILES | C1C(C1C(=O)NN)C(=O)NN |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The cis-cyclopropane-1,2-dicarboxylic acid hydrazide molecule consists of a cyclopropane ring fused with two carbohydrazide (–CONHNH2) groups at the 1 and 2 positions. The cis configuration imposes steric strain due to the proximity of the hydrazide moieties, which influences both its chemical reactivity and spatial interactions with biological targets. The molecular formula (C5H10N4O2) and weight (158.16 g/mol) align with hydrazide derivatives of cyclopropane dicarboxylic acids, as confirmed by spectral data and synthetic protocols.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C5H10N4O2 |

| Molecular Weight | 158.16 g/mol |

| Configuration | Cis (1S,2R or 1R,2S) |

| Functional Groups | Two carbohydrazide groups |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the nucleophilic attack of hydrazine (NH2NH2) on cis-cyclopropane-1,2-dicarboxylic acid. This reaction typically proceeds in aqueous or polar aprotic solvents (e.g., ethanol or dimethylformamide) under reflux conditions. The carboxylic acid groups undergo condensation with hydrazine, forming stable hydrazide bonds. Reaction parameters such as pH (optimized near neutral) and temperature (60–80°C) are critical for achieving high yields while preserving the cis stereochemistry.

Industrial-Scale Considerations

Industrial production scales this process using continuous-flow reactors to enhance efficiency and purity. Post-synthesis purification employs recrystallization from ethanol-water mixtures, achieving >95% purity. Challenges include managing the exothermic nature of the reaction and minimizing ring-opening side reactions, which are mitigated through controlled cooling and inert atmospheres.

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The electron-withdrawing carbohydrazide groups activate the cyclopropane ring toward electrophilic and nucleophilic attacks. Oxidation with potassium permanganate (KMnO4) in acidic media cleaves the cyclopropane ring, yielding succinic acid derivatives. Conversely, reduction using lithium aluminum hydride (LiAlH4) converts the hydrazide groups to amines, generating cis-cyclopropane-1,2-diamine—a precursor for polymer crosslinking agents.

Substitution and Cycloaddition Reactions

The hydrazide moieties participate in nucleophilic substitution with alkyl halides, forming N-alkylated derivatives. For example, reaction with methyl iodide produces dimethylated products, which exhibit enhanced solubility in organic solvents. Additionally, the strained cyclopropane ring engages in [2+1] cycloadditions with carbenes, enabling the construction of polycyclic frameworks.

Comparative Analysis with Related Compounds

Cis vs. Trans Isomers

The cis configuration confers distinct steric and electronic properties compared to the trans isomer. For example, cis-cyclopropane-1,2-dicarboxylic acid hydrazide’s intramolecular hydrogen bonding between hydrazide groups reduces its solubility in nonpolar solvents relative to the trans form.

Cyclopropane Dicarboxylic Acid Anhydride

The anhydride precursor (C5H4O3, CAS 5617-74-3) shares the cyclopropane backbone but lacks hydrazide functionalities . Hydrolysis of the anhydride yields the dicarboxylic acid, a critical intermediate in hydrazide synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume